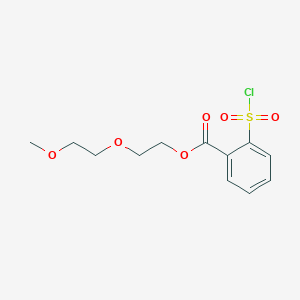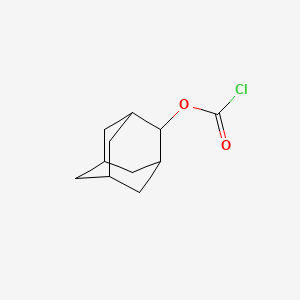
2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate
Übersicht
Beschreibung
“2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate” is a chemical compound with the empirical formula C12H16ClO6S . It has a molecular weight of 323.77 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCCOCCOC(=O)c1ccccc1S(Cl)(=O)=O . This indicates that the molecule contains a benzoate ester group attached to a methoxyethoxyethyl group, and a chlorosulfonyl group attached to the benzoate ring. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.525 g/mL at 25 °C . Its refractive index is 1.312 .Wissenschaftliche Forschungsanwendungen
Novel Anti-juvenile Hormone Agents
Researchers have prepared compounds like Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as novel anti-juvenile hormone (anti-JH) agents. These compounds induced precocious metamorphosis in larvae, indicating their potential as insect growth regulators (Ishiguro et al., 2003).
Self-Assembling Materials
The study of structures like 2-{2-(2-hydroxyethoxy)-ethoxy}ethyl-3,4,5-tris(p-octadecyl-oxybenzyloxy)-benzoate, which form self-assembling, columnar hexagonal phases, reveals the compound's ability to create organized molecular assemblies. This suggests potential applications in nanotechnology and materials science (Chvalun et al., 1998).
Polymerization Catalysts
Compounds with functionalities similar to the query compound have been used in the development of polymerization catalysts. For example, palladium aryl sulfonate phosphine catalysts have been shown to effectively copolymerize ethylene with acrylates, indicating the role of such compounds in facilitating polymer synthesis (Skupov et al., 2007).
Synthesis of Phosphatidylinositol Analogs
The protection of alcohols as 2-(2-Oxyethyl)Benzoates and the synthesis of Phosphatidylinositol 4,5-Bisphosphate analogs highlight the compound's utility in synthesizing complex biological molecules. This application is significant for drug development and the study of biological membranes (Watanabe & Nakamura, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO6S/c1-17-6-7-18-8-9-19-12(14)10-4-2-3-5-11(10)20(13,15)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQUWKKLSJIKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468123 | |
| Record name | 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate | |
CAS RN |
866942-11-2 | |
| Record name | 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 866942-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)


![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)






